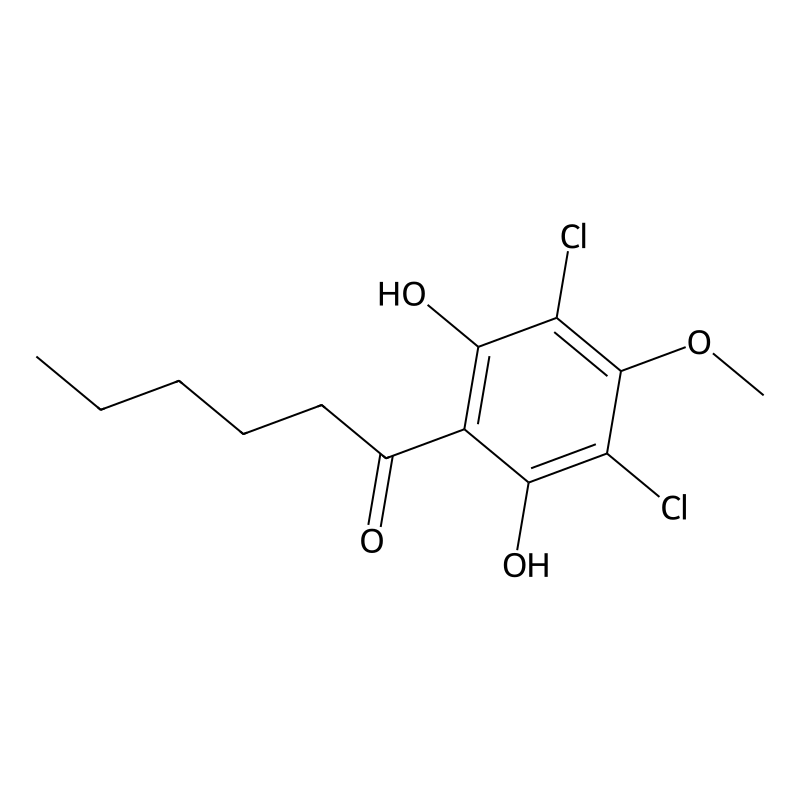

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Differentiation-Inducing Factor (DIF)

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, also known as Differentiation-Inducing Factor (DIF), is a secreted chlorinated molecule found in the social amoeba Dictyostelium discoideum ChEBI:64598. DIF plays a crucial role in regulating cell fate during the development of Dictyostelium cells [].

Mode of Action

During Dictyostelium growth, as nutrients become scarce, cells aggregate to form multicellular structures. DIF acts as a signal molecule, triggering differentiation of these aggregating cells into two distinct cell types: stalk cells and spores []. Stalk cells form the stalk of the fruiting body, while spores are the dispersal stage, allowing the organism to find new food sources.

Potential Applications

The ability of DIF to induce cell differentiation has garnered interest in various scientific research fields:

- Tumor Suppression: Studies suggest that DIF may have tumor-suppressing properties. Research has explored the use of DIF or its analogs to inhibit the growth and proliferation of cancer cells.

- Plant Growth Regulation: DIF's role in cell differentiation has led to investigations into its potential application in regulating plant growth and development [].

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly referred to as DIF-1, is a chlorinated phenolic compound with the molecular formula C₁₃H₁₆Cl₂O₄ and a molecular weight of 307.17 g/mol. This compound features two chlorine atoms at the 3 and 5 positions, hydroxy groups at the 2 and 6 positions, and a methoxy group at the 4 position of the phenyl ring. It is recognized for its role as a differentiation-inducing factor in various biological systems, particularly in cell culture studies involving HL-60 cells .

The chemical reactivity of 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone primarily involves dechlorination and oxidation reactions. The chlorinated phenolic structure can undergo metabolic transformations, where dechlorination is often the first step in its metabolic pathway. This process can yield various metabolites that may retain biological activity . Additionally, the compound's hydroxyl groups can participate in hydrogen bonding and nucleophilic substitution reactions under specific conditions.

DIF-1 is noted for its biological activity as a cell growth suppressor that promotes differentiation in myeloid leukemia cells (HL-60). Studies indicate that it induces morphological changes associated with differentiation and alters gene expression profiles related to cell maturation. Its mechanism of action involves modulation of signaling pathways that control cell fate during development in organisms like Dictyostelium discoideum, illustrating its potential as a model for studying cellular differentiation .

The synthesis of 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves multi-step organic reactions starting from appropriate substituted phenols. A common synthetic route includes:

- Chlorination: Introduction of chlorine substituents on the phenolic ring.

- Hydroxylation: Addition of hydroxyl groups at specified positions.

- Methoxylation: Introduction of a methoxy group.

- Alkylation: Final attachment of the hexanone moiety via alkylation reactions.

These steps can be optimized using various reagents and conditions to enhance yield and purity .

DIF-1 has significant applications in research focused on cell differentiation and cancer biology. Its ability to induce differentiation makes it valuable for studying leukemic cell lines and other cancer models. Additionally, it serves as a tool for understanding developmental processes in model organisms like Dictyostelium discoideum. The compound's unique structure also positions it as a candidate for further exploration in medicinal chemistry for developing new therapeutic agents targeting similar pathways .

Interaction studies involving 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone have revealed its potential effects on various cellular pathways. Research indicates that it interacts with signaling molecules involved in differentiation processes. For instance, it has been shown to affect pathways related to retinoic acid signaling and other transcription factors critical for myeloid differentiation . These interactions highlight its role not only as a differentiation agent but also as a modulator of complex cellular responses.

Several compounds share structural similarities with 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Chloro-4-methoxybenzaldehyde | C8H8ClO2 | Chlorinated aromatic aldehyde | Antimicrobial properties |

| 4-Hexanoylresorcinol | C13H18O3 | Resorcinol derivative with hexanoyl group | Antioxidant activity |

| 3',5'-Dichloro-2'-hydroxyacetophenone | C8H7Cl2O3 | Dichlorinated acetophenone | Potential anti-inflammatory effects |

| 2-Chlororesorcinol | C7H6ClO2 | Chlorinated resorcinol | Antimicrobial properties |

The uniqueness of 1-((3,5-dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone lies in its specific arrangement of functional groups that confer distinct biological activities related to differentiation processes not observed in the other compounds listed .

Molecular Characteristics

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone represents a complex organic molecule with distinctive structural features that define its biological activity. The compound's molecular formula C₁₃H₁₆Cl₂O₄ reflects its composition of carbon, hydrogen, chlorine, and oxygen atoms arranged in a specific configuration that enables its morphogenic properties. The molecular weight of 307.17 g/mol positions this compound within an optimal range for biological membrane permeability and cellular uptake.

The structural architecture of this compound features a hexanone chain attached to a highly substituted aromatic ring system. The phenolic ring contains two chlorine atoms at positions 3 and 5, two hydroxyl groups at positions 2 and 6, and a single methoxy group at position 4. This substitution pattern creates a unique electronic environment that influences the compound's reactivity and biological interactions. The presence of hydroxyl groups indicates potential for hydrogen bonding capabilities, which significantly affects solubility in polar solvents and biological systems.

Physicochemical Properties

The compound's physicochemical characteristics play a crucial role in determining its biological activity and potential applications. The IUPAC name, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one, precisely describes the structural arrangement and functional group positioning. The InChI key VUDQSRFCCHQIIU-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications.

Table 1: Key Physicochemical Properties of DIF-1

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆Cl₂O₄ | |

| Molecular Weight | 307.17 g/mol | |

| CAS Number | 111050-72-7 | |

| InChI Key | VUDQSRFCCHQIIU-UHFFFAOYSA-N | |

| SMILES | O=C(C1=C(O)C(Cl)=C(OC)C(Cl)=C1O)CCCCC |

The molecular structure's complexity suggests participation in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The chlorine atoms' presence may enhance lipophilicity, affecting distribution in biological systems and potentially improving membrane permeability for cellular targets.

The molecular composition of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone can be represented by the molecular formula C₁₃H₁₆Cl₂O₄ [1] [2]. This formula indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and four oxygen atoms within the molecular structure [1] [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆Cl₂O₄ | [1] [2] |

| Molecular Weight | 307.17 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 111050-72-7 | [1] [2] |

| PubChem Compound Identifier | 123886 | [1] |

| ChEBI Identifier | CHEBI:64598 | [1] [3] |

The exact mass of the compound has been computed as 306.0425644 Da, providing precise information for mass spectrometric identification [1]. The compound exhibits specific physicochemical properties that reflect its complex substitution pattern on the phenyl ring [1] [7].

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one [1] [13]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming aromatic ketones with multiple substituents [14] [18].

The systematic naming process involves several key components. The parent structure is identified as hexan-1-one, indicating a six-carbon ketone chain [1] [13]. The phenyl ring bears multiple substituents that must be numbered according to International Union of Pure and Applied Chemistry rules [14]. The substituents include two chlorine atoms at positions 3 and 5, two hydroxyl groups at positions 2 and 6, and one methoxy group at position 4 of the benzene ring [1] [13].

Chemical Structure Analysis

Aromatic Ring System

The phenyl ring in 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone exhibits a highly substituted pattern with five different functional groups [1]. The ring contains two chlorine substituents positioned symmetrically at the 3 and 5 positions relative to the ketone attachment point [1] [8]. These halogen substituents contribute significantly to the compound's electronic properties and influence its chemical reactivity [1].

The hydroxyl groups occupy the 2 and 6 positions, creating a symmetric substitution pattern that affects the molecule's hydrogen bonding capabilities [1] [3]. Between these hydroxyl groups, at position 4, a methoxy group provides additional functionality [1] [13]. This substitution pattern creates a highly functionalized aromatic system with distinct electronic and steric properties [1].

Ketone Functionality

The ketone functional group connects the substituted phenyl ring to a linear hexyl chain [1]. This carbonyl group represents the primary reactive site of the molecule and serves as the attachment point between the aromatic and aliphatic portions [1] [27]. The ketone carbon is directly bonded to the phenyl ring, making this compound a member of the phenyl ketone family [1] [25].

The hexyl chain extends from the carbonyl carbon and consists of six carbon atoms in a linear arrangement [1]. This aliphatic portion provides hydrophobic character to the molecule and influences its solubility properties [1] [7]. The chain terminates with a methyl group, completing the overall molecular architecture [1].

Structural Identifiers and Representations

Chemical Identifiers

The compound can be represented through various chemical notation systems that provide unique identifiers for database searches and chemical informatics applications [1]. The International Chemical Identifier string is InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3 [1].

The corresponding International Chemical Identifier Key, VUDQSRFCCHQIIU-UHFFFAOYSA-N, provides a shortened version of the International Chemical Identifier that facilitates rapid database searches [1] [13]. The Simplified Molecular Input Line Entry System representation, CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O, offers another standardized method for representing the molecular structure [1] [13].

Alternative Names and Synonyms

The compound is known by several alternative names in scientific literature [1] [2]. These include differentiation-inducing factor-1, morphogen differentiation inducing factor, and the abbreviated form differentiation-inducing factor-1 [1] [6]. The systematic name 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one is also commonly used in chemical databases [1] [13].

Additional synonyms include 1-hexanone, 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)-, reflecting the International Union of Pure and Applied Chemistry nomenclature conventions for ketone compounds [1] [2]. These various naming conventions facilitate identification of the compound across different scientific disciplines and database systems [1].

Computational Chemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| XLogP3-AA | 4.6 | XLogP3 3.0 | [1] |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 | [1] |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 | [1] |

| Rotatable Bond Count | 6 | Cactvs 3.4.8.18 | [1] |

The computational analysis reveals important physicochemical characteristics of the molecule [1]. The calculated partition coefficient (XLogP3-AA) of 4.6 indicates significant lipophilicity, suggesting favorable membrane permeability [1]. The compound contains two hydrogen bond donors, corresponding to the two phenolic hydroxyl groups [1]. Four hydrogen bond acceptors include the carbonyl oxygen, the two hydroxyl oxygens, and the methoxy oxygen atom [1].

The rotatable bond count of six reflects the flexibility of the hexyl chain, which can adopt multiple conformations in solution [1]. This conformational flexibility may influence the compound's biological activity and binding interactions [1].

Chemical Classification

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone belongs to several important chemical classifications [1] [13]. According to the ChEBI ontology, it is classified as a differentiation-inducing factor that functions as a eukaryotic metabolite and signaling molecule [1] [3]. The compound is also categorized as a monomethoxybenzene, a member of resorcinols, and a dichlorobenzene derivative [1].

From a structural perspective, the compound represents a hexaphenone bearing specific substitution patterns [1] [10]. It is functionally related to (3,5-dichloro-2,4,6-trihydroxyphenyl)hexan-1-one and serves as a conjugate acid of the corresponding anion [1]. The ClassyFire classification system categorizes it under organic oxygen compounds, specifically as an alkyl-phenylketone [13].

Structural Significance

The unique substitution pattern of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone represents a new class of effector molecules in organic chemistry [8]. The symmetric arrangement of substituents on the phenyl ring creates specific electronic properties that distinguish this compound from other aromatic ketones [1] [8]. The presence of both electron-withdrawing chlorine atoms and electron-donating hydroxyl and methoxy groups creates a complex electronic environment [1].